1-Aminopyridazin-1-ium iodide
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Overview
Description
1-Aminopyridazin-1-ium iodide is a chemical compound with the molecular formula C4H6IN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopyridazin-1-ium iodide can be synthesized through various methods. One common approach involves the reaction of pyridazine with iodine in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminopyridazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of substituted pyridazines .
Scientific Research Applications
1-Aminopyridazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fused heterocycles and substituted pyridazines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of room temperature ionic liquids and other specialized materials.
Mechanism of Action
The mechanism of action of 1-Aminopyridazin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,2,5-Trimethylpyrazin-1-ium iodide: Similar in structure but with different substituents, leading to distinct chemical properties.
1-Nonylpyridazin-1-ium iodide: Another derivative with a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness: 1-Aminopyridazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion. This gives it distinct reactivity and makes it suitable for specialized applications in organic synthesis and pharmaceutical research .
Properties
CAS No. |
35073-04-2 |
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Molecular Formula |
C4H6IN3 |
Molecular Weight |
223.02 g/mol |
IUPAC Name |
pyridazin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C4H6N3.HI/c5-7-4-2-1-3-6-7;/h1-4H,(H2,5,6);1H/q+1;/p-1 |
InChI Key |
SXVMCNSTLISYOI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](N=C1)N.[I-] |
Origin of Product |
United States |
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